IM156 - 1422365-93-2

IM156

Catalog Number: EVT-2698282
CAS Number: 1422365-93-2
Molecular Formula: C13H16F3N5O
Molecular Weight: 315.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lixumistat is an orally bioavailable biguanide compound and mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon administration, lixumistat inhibits oxidative phosphorylation, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.
Overview

IM156, also known as HL156, is a novel compound classified as a biguanide. It functions primarily as an inhibitor of mitochondrial protein complex I, impacting oxidative phosphorylation (OXPHOS). This compound has garnered attention for its potential applications in oncology, particularly in treating advanced solid tumors. IM156 has been shown to have a more potent effect on cancer cells compared to traditional biguanides like metformin and phenformin, making it a candidate for further clinical investigation.

Source and Classification

IM156 is derived from the biguanide class of compounds, which are known for their role in glucose metabolism and potential anticancer properties. The compound's classification as an OXPHOS inhibitor positions it within a unique therapeutic category targeting mitochondrial function. Clinical studies have focused on its safety, tolerability, and efficacy in patients with refractory advanced solid tumors, with promising preliminary results indicating its potential as a treatment option.

Synthesis Analysis

The synthesis of IM156 involves chemical modifications to enhance its bioavailability and potency compared to other biguanides. While specific synthetic pathways are not detailed in the available literature, the compound is characterized by its ability to inhibit mitochondrial respiration effectively. This inhibition is crucial for its mechanism of action against cancer cells.

Technical Details

  • Chemical Structure: IM156 is designed to be more hydrophobic than metformin, allowing for easier cellular uptake.
  • Synthesis Techniques: Although exact synthetic routes are proprietary, they typically involve multi-step organic synthesis processes common in pharmaceutical development.
Molecular Structure Analysis

Structure Data

  • Molecular Weight: Not explicitly stated in the literature but inferred to be similar to other biguanides.
  • Functional Groups: Contains typical biguanide moieties that facilitate its biological activity.
Chemical Reactions Analysis

IM156 undergoes various biochemical reactions primarily focused on inhibiting mitochondrial function. Key reactions include:

  • Inhibition of Complex I: IM156 directly inhibits the activity of mitochondrial complex I, leading to decreased ATP production and altered cellular metabolism.
  • AMPK Activation: The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and can lead to reduced cancer cell proliferation.

Technical Details

  • IC50 Values: In biochemical assays, IM156 has shown an IC50 of approximately 2 μM for NADH oxidation inhibition at complex I.
  • Cellular Effects: Studies demonstrate that IM156 reduces oxygen consumption rates in tumor cells without increasing extracellular acidification rates.
Mechanism of Action

The mechanism by which IM156 exerts its effects involves several key processes:

  1. Inhibition of Oxidative Phosphorylation: By targeting mitochondrial complex I, IM156 disrupts normal oxidative metabolism in cancer cells.
  2. Activation of AMPK: This activation leads to metabolic reprogramming within the cell, promoting catabolic processes over anabolic ones, ultimately inhibiting cell growth and proliferation.
  3. Impact on Tumor Microenvironment: The alteration of energy metabolism affects not only the tumor cells but also their microenvironment, potentially enhancing the efficacy of other therapeutic agents when used in combination therapies.
Physical and Chemical Properties Analysis

IM156 exhibits several notable physical and chemical properties:

Applications

IM156 has significant potential applications in scientific research and clinical settings:

  • Oncology: Its primary application is as an anticancer agent targeting solid tumors resistant to conventional therapies. Clinical studies have indicated potential efficacy against various cancer types, including gastric and colorectal cancers.
  • Combination Therapies: Given its mechanism of action, IM156 may be effectively combined with other anticancer agents or therapies targeting metabolic pathways.
  • Research Tool: Beyond clinical applications, IM156 serves as a valuable tool for studying mitochondrial function and energy metabolism in various biological contexts.
Molecular Mechanisms of Action

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Targeting Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

IM156 (chemical name: N’-[N’-[4-(Trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboxamidine) is a novel biguanide that selectively inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), the primary entry point for electrons into the electron transport chain (ETC). This inhibition occurs through direct binding to the ubiquinone-binding site of complex I, disrupting the oxidation of NADH to NAD+ and subsequent transfer of electrons to ubiquinone. Consequently, IM156 reduces the flux of electrons required for ATP synthesis, leading to a rapid depletion of cellular energy stores. Preclinical studies demonstrate that IM156 decreases oxygen consumption rates (OCR) in tumor cells by >80% at concentrations ≥10 µM, significantly surpassing the effects of metformin or phenformin at equivalent doses [1] [3] [5].

Disruption of Electron Transport Chain Dynamics

By inhibiting complex I, IM156 induces a cascade of disruptions in ETC dynamics:

  • Reduced Proton Pumping: Impaired electron flow diminishes proton translocation across the inner mitochondrial membrane, collapsing the proton gradient essential for ATP synthase activity.
  • Accumulation of NADH: Elevated NADH/NAD+ ratios inhibit key dehydrogenases in the tricarboxylic acid (TCA) cycle, suppressing acetyl-CoA oxidation and further reducing substrates for the ETC [1] [5].
  • Reactive Oxygen Species (ROS) Burst: Electron leakage at complex I generates superoxide anions, increasing oxidative stress that damages mitochondrial DNA and proteins. This ROS surge is 3-fold higher with IM156 than with metformin in cancer cell lines [2] [5].

Comparative Efficacy Against Other Biguanides

IM156 exhibits enhanced pharmacological properties relative to first-generation biguanides due to its hydrophobic structure and mitochondrial targeting:

Table 1: Comparative Efficacy of Biguanides in OXPHOS Inhibition

ParameterIM156MetforminPhenformin
Complex I IC₅₀0.8 µM>1,000 µM15 µM
Lipophilicity (LogP)1.9-1.40.7
Cellular UptakePassive diffusionOCT-dependentPassive diffusion
OCR Reduction80–95%10–20%40–60%

The trifluoromethoxy group in IM156 enhances membrane permeability, facilitating passive diffusion into mitochondria without reliance on organic cation transporters (e.g., OCT1). This property enables IM156 to achieve intracellular concentrations 50-fold higher than metformin at equivalent doses, explaining its superior OXPHOS inhibition in tumors with low OCT1 expression [1] [3] [5].

AMP-Activated Protein Kinase Activation Pathways

Phosphorylation-Dependent AMPK Modulation

IM156 activates AMP-activated protein kinase (AMPK) through dual mechanisms:

  • Energy Stress: Depletion of ATP increases cellular AMP:ATP ratios by >5-fold, promoting binding of AMP to the γ-subunit of AMPK. This induces conformational changes that facilitate phosphorylation by upstream kinases (e.g., LKB1 at Thr172) [3] [5] [6].
  • Direct Allosteric Activation: Unlike metformin, IM156 binds the α-subunit of AMPK, enhancing its sensitivity to AMP. At 10 µM, IM156 increases AMPK phosphorylation by 300% within 30 minutes in hepatic cells, exceeding metformin’s maximal effects [5] [6].

Downstream Metabolic Regulation via AMPK/mTOR Axis

Activated AMPK orchestrates catabolic and anabolic pathways:

  • mTORC1 Suppression: AMPK phosphorylates tuberous sclerosis complex 2 (TSC2) and regulatory-associated protein of mTOR (Raptor), inhibiting mTOR complex 1 (mTORC1). This reduces phosphorylation of S6K1 and 4E-BP1, suppressing ribosomal biogenesis and protein synthesis [3] [6].
  • Autophagy Induction: AMPK phosphorylates Unc-51-like kinase 1 (ULK1), initiating autophagosome formation. In cancer cells, IM156 increases LC3-II conversion by 70% and reduces p62/SQSTM1 by 60%, indicating robust autophagy [5] [6].
  • Glycolysis Promotion: AMPK enhances glucose uptake via GLUT1 translocation and activates phosphofructokinase-2 (PFK-2), increasing fructose-2,6-bisphosphate to stimulate glycolysis. This compensates for ATP deficits from OXPHOS inhibition [2] [6].

Table 2: AMPK-Mediated Metabolic Effects of IM156

Downstream TargetEffect of AMPK ActivationFunctional Outcome
mTORC1Inactivation via Raptor/TSC2 phosphorylationArrested protein translation; cell cycle arrest
Acetyl-CoA Carboxylase (ACC)Phosphorylation/inhibitionReduced fatty acid synthesis; increased β-oxidation
PFK-2ActivationEnhanced glycolytic flux
ULK1Phosphorylation/activationAutophagy-mediated recycling of cellular components

Dual Mechanisms: OXPHOS Inhibition and Uncoupling Effects

Impact on Proton Gradient Dissipation

Beyond complex I inhibition, IM156 exhibits mild mitochondrial uncoupling properties:

  • Protonophoric Action: The hydrophobic biguanide moiety shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient independently of ATP synthase. This uncoupling increases oxygen consumption but reduces ATP yield (P/O ratio), further depleting cellular energy [1] [9].
  • Synergy with Complex I Inhibition: Uncoupling alleviates electron backlog at complex I, reducing ROS generation while maintaining energy stress. At 20 µM, IM156 increases basal OCR by 25% in myocytes without enhancing ATP production, confirming uncoupling activity [5].

Synergistic Metabolic Stress Induction

The dual actions of IM156 create a "metabolic trap" for cancer cells:

  • Energy Crisis: Concurrent ATP depletion (from OXPHOS inhibition) and futile proton cycling (from uncoupling) reduce net cellular ATP by >80% within 4 hours, triggering AMPK hyperactivation.
  • Redox Imbalance: Complex I inhibition increases mitochondrial ROS, while AMPK activation depletes NADPH via fatty acid oxidation, diminishing antioxidant defenses. This dual stress induces apoptosis in Ras-mutated cancer cells 5-fold more effectively than phenformin [1] [5] [6].
  • Metabolic Inflexibility: Cancer cells relying on OXPHOS (e.g., glioblastoma, pancreatic adenocarcinoma) cannot compensate via glycolysis due to IM156’s inhibition of compensatory mTOR-driven HIF-1α expression, leading to cell death [1] [5].

Properties

CAS Number

1422365-93-2

Product Name

IM156

IUPAC Name

N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide

Molecular Formula

C13H16F3N5O

Molecular Weight

315.29 g/mol

InChI

InChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20)

InChI Key

NGFUHJWVBKTNOE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N

Solubility

not available

Canonical SMILES

C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N

Isomeric SMILES

C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.